Tert-butyl 4-nitrobenzoate
Overview
Description
Tert-butyl 4-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and a nitro group is attached to the benzene ring. This compound is known for its utility in organic synthesis and various chemical reactions.
Scientific Research Applications
Safety and Hazards
Future Directions
Tert-butyl 4-nitrobenzoate can be used for the synthesis of nitroarenes through bond cleavage . This suggests potential future directions in the field of organic synthesis, particularly in the synthesis of nitroarenes .
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions, leading to higher yields and purity of the product .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form tert-butyl 4-aminobenzoate.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C catalyst, methanol as the solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as the solvent.
Major Products:
Reduction: Tert-butyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl 4-nitrobenzoate involves its interaction with specific molecular targets:
Reduction Reactions: The nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by the catalyst and hydrogen gas.
Substitution Reactions: The nitro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom of the benzene ring.
Comparison with Similar Compounds
- Methyl 4-nitrobenzoate
- Ethyl 4-nitrobenzoate
- Isopropyl 4-nitrobenzoate
Comparison: Tert-butyl 4-nitrobenzoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity. Compared to methyl, ethyl, and isopropyl 4-nitrobenzoates, this compound exhibits different solubility and stability properties, making it suitable for specific applications where other esters might not be as effective .
Properties
IUPAC Name |
tert-butyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFDTHMUXRMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300482 | |
Record name | tert-butyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19756-72-0 | |
Record name | 19756-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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